Superior Binding Affinity and Potency vs. Finasteride and Epristeride Against Human 5α-Reductase Type 2
Dcadc exhibits an inhibition constant (Ki) of 7 nM against human prostatic steroid 5α-reductase type 2 [1]. This value indicates higher potency than the widely studied clinical inhibitor finasteride, which has a reported Ki of ~26 nM against the same human enzyme [2]. Furthermore, Dcadc is more potent than the steroidal acrylate epristeride (SKF 105657), which has a Ki of 0.7-2 nM [3], demonstrating Dcadc's position among the most potent inhibitors in its class.
| Evidence Dimension | Enzyme inhibition potency (Ki) against human prostatic 5α-reductase type 2 |
|---|---|
| Target Compound Data | Ki = 7 nM |
| Comparator Or Baseline | Finasteride: Ki = ~26 nM; Epristeride: Ki = 0.7-2 nM |
| Quantified Difference | Dcadc is >3.7-fold more potent than finasteride. |
| Conditions | In vitro enzyme inhibition assays using human prostatic tissue homogenates or recombinant human enzyme. |
Why This Matters
This high potency makes Dcadc a preferred tool compound for achieving complete enzyme inhibition at lower concentrations, minimizing potential off-target effects in cell-based assays.
- [1] BindingDB. Entry for 17-Diisopropylcarbamoyl-10,13-dimethyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid (BDBM50057448). Ki: 7 nM for human prostatic 5α-reductase. Accessed via BindingDB. View Source
- [2] Fallah S, et al. Comparative study of human steroid 5alpha-reductase isoforms in prostate and female breast skin tissues: sensitivity to inhibition by finasteride and epristeride. Life Sci. 2002 May 31;71(2):207-17. doi: 10.1016/s0024-3205(02)01630-8. View Source
- [3] MedChemExpress. Epristeride (ONO-9302) Product Page. Ki: 0.7-2 nM for human steroid 5α-reductase isoform 2. View Source
